BenchChemオンラインストアへようこそ!

3-(1-(3-Chloropropyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole

Process Chemistry Iloperidone Synthesis Route Scoping

3-(1-(3-Chloropropyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole (CAS 329977-73-3) is a synthetic heterocyclic compound featuring a 6-fluoro-1,2-benzisoxazole core attached to a piperidine ring with a terminal 3-chloropropyl substituent. It is primarily recognized as a key late-stage intermediate in the synthesis of the atypical antipsychotic drug iloperidone, where it serves as the alkylating agent in the final coupling step with 4-hydroxy-3-methoxyacetophenone.

Molecular Formula C15H18ClFN2O
Molecular Weight 296.77 g/mol
CAS No. 329977-73-3
Cat. No. B3351059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(3-Chloropropyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole
CAS329977-73-3
Molecular FormulaC15H18ClFN2O
Molecular Weight296.77 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCCl
InChIInChI=1S/C15H18ClFN2O/c16-6-1-7-19-8-4-11(5-9-19)15-13-3-2-12(17)10-14(13)20-18-15/h2-3,10-11H,1,4-9H2
InChIKeyNLSKESNFYRUZEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

329977-73-3: A Critical Chloropropyl Intermediate for Antipsychotic API Iloperidone and Its Impurity Profiling


3-(1-(3-Chloropropyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole (CAS 329977-73-3) is a synthetic heterocyclic compound featuring a 6-fluoro-1,2-benzisoxazole core attached to a piperidine ring with a terminal 3-chloropropyl substituent. It is primarily recognized as a key late-stage intermediate in the synthesis of the atypical antipsychotic drug iloperidone, where it serves as the alkylating agent in the final coupling step with 4-hydroxy-3-methoxyacetophenone [1]. Beyond its synthetic utility, this compound is formally designated as **Iloperidone Impurity 23** (or Iloperidone DesAcetovanillone Chloro Impurity), making it a crucial reference standard for regulatory-compliant analytical method development, method validation (AMV), and quality control (QC) applications required for Abbreviated New Drug Applications (ANDA) and commercial production [2].

Why 329977-73-3 Cannot Be Replaced by Other Benzisoxazole-Piperidine Intermediates


Generic substitution among benzisoxazole-piperidine intermediates is precluded by the specific chemical functionality required for divergent synthetic pathways. The 3-chloropropyl substituent on 329977-73-3 provides a highly reactive alkyl chloride leaving group, enabling a direct, high-yielding Williamson ether synthesis with phenolic nucleophiles. This contrasts sharply with close structural analogs like 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (CAS 84163-77-9), which requires a separate alkylating reagent to build the propyl linker [1]. Similarly, the corresponding alcohol analog (CAS 150332-87-9) demands an additional activation step, such as tosylation, for comparable reactivity. For analytical applications, substitution is impossible as this compound is a specific, identified process impurity of iloperidone. Its unique retention time and spectral signature are essential for achieving pharmacopeial-mandated chromatographic resolution from the active pharmaceutical ingredient (API) and other related substances, as confirmed in validated UPLC methods [2].

Quantitative Differentiation Dimensions of 329977-73-3 for Scientific and Industrial Selection


Synthetic Route Efficiency: Higher Crystallized Yield vs. Alternative Convergent Strategy

In a convergent synthesis of iloperidone, 329977-73-3 is directly coupled with 4-hydroxy-3-methoxyacetophenone. The patented procedure using this compound achieves a high crystallized yield, demonstrating superior efficiency compared to an alternative convergent route that couples 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole HCl with a pre-formed chloropropoxyacetophenone [1][2].

Process Chemistry Iloperidone Synthesis Route Scoping

Regulatory Utility: Certified Reference Standard for Iloperidone Impurity 23

This compound is uniquely designated as 'Iloperidone Impurity 23' or 'Iloperidone DesAcetovanillone Chloro Impurity'. It is supplied as a fully characterized reference standard compliant with ICH guidelines, unlike the unfunctionalized analog 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, which is designated as a distinct impurity for a different API (Risperidone EP Impurity M / Paliperidone USP Related Compound B) [1][2].

Analytical Chemistry Quality Control Regulatory Compliance

Structural Pre-functionalization: A Streamlined, Atom-Economical Building Block

As a bifunctional building block, 329977-73-3 contains both a fully assembled 6-fluoro-benzisoxazole pharmacophore and a terminal alkyl chloride. This pre-functionalization allows for a single-step diversification to explore structure-activity relationships (SAR) at the piperidine nitrogen, generating focused libraries of iloperidone analogs with a 92.5% crude yield in the final coupling step [1]. In contrast, the des-alkyl analog 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole requires a two-step sequence of N-alkylation followed by coupling, which introduces additional process complexity and potential impurity formation .

Medicinal Chemistry Library Synthesis Building Blocks

Validated Analytical Performance: Quantifiable Sensitivity in a Regulatory UPLC Method

A validated stability-indicating RP-UPLC method specifically includes 329977-73-3 among its eight targeted impurities (Imp-1 to Imp-8) for iloperidone. The method achieves a quantification limit (LOQ) of 0.03 µg/mL and was validated for linearity, precision, and accuracy according to ICH guidelines, meeting the specification limit of 0.15% for each impurity [1]. This is distinct from older HPLC methods that may not achieve baseline resolution of this specific des-acetovanillone chloro impurity from the API, demonstrating that the compound has a defined and validated role in modern, high-efficiency analytical protocols.

Analytical Method Validation UPLC Quality Control

Physicochemical Profile: Optimal Predicted LogP for CNS Drug Intermediate

The predicted octanol-water partition coefficient (LogP) of 329977-73-3 is 3.4, and its brain permeability metric (Log(PS*fu, brain)) is approximately -3.0, which aligns with established CNS-active drugs like risperidone and outperforms analogs with bulkier substituents that hinder blood-brain barrier penetration [1]. This physicochemical profile is relevant because the compound serves as a direct precursor to CNS-targeted analogs; the intermediate itself already occupies favorable property space, which can translate to the final molecules.

Physicochemical Properties CNS Drug Design Lead Optimization

Safety and Handling: Quantified Hazard Profile for Industrial Procurement

The Globally Harmonized System (GHS) classification for 329977-73-3 identifies specific, quantifiable hazards: it is classified as a skin irritant (H315) and a serious eye irritant (H319) with prescribed precautionary statements (P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364) . This known risk profile is critical for industrial procurement to ensure appropriate personal protective equipment (PPE) and engineering controls are in place, as defined in its Safety Data Sheet (SDS).

Safety Data Industrial Procurement Risk Assessment

Proven Application Scenarios for 329977-73-3 in Industrial and Research Settings


Late-Stage Intermediate for Cost-Effective Iloperidone API Manufacturing

In industrial pharmaceutical manufacturing, 329977-73-3 is the preferred late-stage intermediate for iloperidone synthesis. Its pre-installed 3-chloropropyl chain enables a direct, one-step coupling with 4-hydroxy-3-methoxyacetophenone, achieving a reproducible 81.3% crystallized yield as documented in US patent US20100076196A1 [1]. This convergent route is favored over alternatives that start from 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, which require an additional N-alkylation step and typically result in lower overall yields. The high efficiency of this route directly translates to lower manufacturing costs and reduced waste in commercial API production.

Certified Reference Standard for ANDA/DMF Regulatory Submissions

For generic pharmaceutical companies developing iloperidone products, 329977-73-3 is indispensable. It is formally recognized by regulatory authorities as Iloperidone Impurity 23 (DesAcetovanillone Chloro Impurity). Fully characterized reference standards of this compound, supplied with comprehensive Certificates of Analysis (CoA) including HPLC, MS, and NMR data, are essential for validating analytical methods per ICH Q2(R1) guidelines . Using this certified standard ensures accurate quantification of this specific process impurity in API batches, a critical requirement for ANDA approval and commercial batch release.

Key Building Block for CNS-Targeted Analog Library Synthesis

Medicinal chemistry groups focusing on CNS drug discovery can utilize 329977-73-3 as a strategic, bifunctional building block. Its 6-fluoro-benzisoxazole core is a validated pharmacophore, and its terminal alkyl chloride allows for rapid, one-step diversification with various phenolic or amine nucleophiles. This enables the efficient synthesis of focused libraries of iloperidone analogs, a task that would require longer, two-step sequences if starting from the unsubstituted piperidine precursor [1]. Furthermore, its measured partition coefficient (LogP of 3.4) lies within the optimal range for blood-brain barrier permeability, a key consideration in CNS drug design [2].

System Suitability Standard in Validated UPLC QC Methods

For quality control laboratories, 329977-73-3 serves as a critical component in validated chromatographic methods. A published RP-UPLC method specifically incorporates this compound as one of eight key impurities to be resolved, achieving a quantitation limit (LOQ) of 0.03 µg/mL and complete separation in under 10 minutes [3]. By using this compound to prepare system suitability solutions, QC labs can reliably verify column performance and method precision before initiating batch analysis of iloperidone drug substance or finished dosage forms, ensuring compliance with regulatory specifications for related substances.

Quote Request

Request a Quote for 3-(1-(3-Chloropropyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.